(4-Fluorophenyl)(methylamino)acetonitrile
Description
(4-Fluorophenyl)(methylamino)acetonitrile is a nitrile-containing compound characterized by a 4-fluorophenyl group and a methylamino substituent. Its molecular structure combines aromatic fluorine substitution with a polar nitrile group and a secondary amine, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-(methylamino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPPMAGFULDSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655395 | |
| Record name | (4-Fluorophenyl)(methylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370554-92-0 | |
| Record name | (4-Fluorophenyl)(methylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(methylamino)acetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Nitrile Group Reactivity
The acetonitrile moiety enables transformations typical of nitriles, including hydrolysis and nucleophilic additions.
Hydrolysis to Carboxylic Acid or Amide
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Under acidic conditions (e.g., H₂SO₄/H₂O), the nitrile group hydrolyzes to a carboxylic acid.
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Basic hydrolysis (e.g., NaOH/H₂O₂) yields the corresponding amide .
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Example:
Similar conditions were employed in the synthesis of 4-fluorobenzoylacetonitrile derivatives .
Reduction to Amine
Amine Group Reactivity
The methylamino group participates in alkylation, acylation, and condensation reactions.
Alkylation/Acylation
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Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides under basic conditions (e.g., K₂CO₃) :
In , analogous N-alkylation of piperidine derivatives with 4-fluorophenyl groups achieved yields up to 69%.
Schiff Base Formation
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Condenses with aldehydes/ketones to form imines :
Petasis reactions involving similar amines demonstrate compatibility with α-hydroxy aldehydes .
Petasis Reaction
The amine and nitrile groups enable participation in borono-Mannich (Petasis) reactions with boronic acids and carbonyl compounds .
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Example with glyoxylic acid:
Diastereoselectivity (up to 95% syn) is achievable using BINOL catalysts .
Electrophilic Aromatic Substitution
The 4-fluorophenyl ring directs electrophiles to the meta position due to fluorine’s strong electron-withdrawing effect .
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄) at elevated temperatures.
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Halogenation : Limited reactivity unless using directing group-assisted pathways.
Metal-Catalyzed Couplings
The nitrile and aryl groups facilitate cross-couplings:
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Suzuki-Miyaura : Requires aryl halide activation :
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Cyanation : Transnitrilation using Pd catalysts (e.g., Pd(OAc)₂) .
Oxidation Reactions
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Nitrile to Oxazole : Oxidative cyclization with iodine(III) reagents forms heterocycles .
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Amine Oxidation : Tertiary amines are resistant, but secondary amines (if present) oxidize to nitroxides .
Key Reaction Data Table
Stability and Byproduct Considerations
Scientific Research Applications
(4-Fluorophenyl)(methylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(methylamino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between (4-Fluorophenyl)(methylamino)acetonitrile and its analogs based on substituents, molecular properties, and biological relevance:
Structural and Functional Insights
- Substituent Effects: The 4-fluorophenyl group enhances metabolic stability and bioavailability by resisting oxidative degradation . Nitrile groups serve as electrophilic handles for further functionalization (e.g., cyclization to heterocycles) .
Spectroscopic Trends :
- IR Spectroscopy : Aromatic C-H stretching (~3060 cm⁻¹) and C≡N absorption (~2200–2250 cm⁻¹) are common in nitriles. The presence of C-F bonds is confirmed by peaks near 1228 cm⁻¹ .
- UV-Vis : Acetonitrile derivatives with aromatic systems typically show λmax between 240–260 nm in acetonitrile solvent .
- Biological Relevance: Antimicrobial Activity: Thioether analogs (e.g., (4-Fluorophenylthio)acetonitrile) exhibit enhanced membrane permeability, contributing to antifungal and antibacterial effects . Enzyme Inhibition: Methylamino-containing compounds are explored as inhibitors of enzymes like Pf-ENR (malaria target) and FabI (bacterial fatty acid synthesis) .
Q & A
Q. How can neuropharmacological potential be assessed given structural similarities to psychoactive cathinones?
- Testing : Conduct radioligand binding assays for monoamine transporters and in vivo behavioral models (e.g., locomotor activity in rodents). Compare with 4-FMC () to identify structure-activity relationships .
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